

Henatinib Profile and Target Specificity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Henatinib

CAS No.: 1239269-51-2

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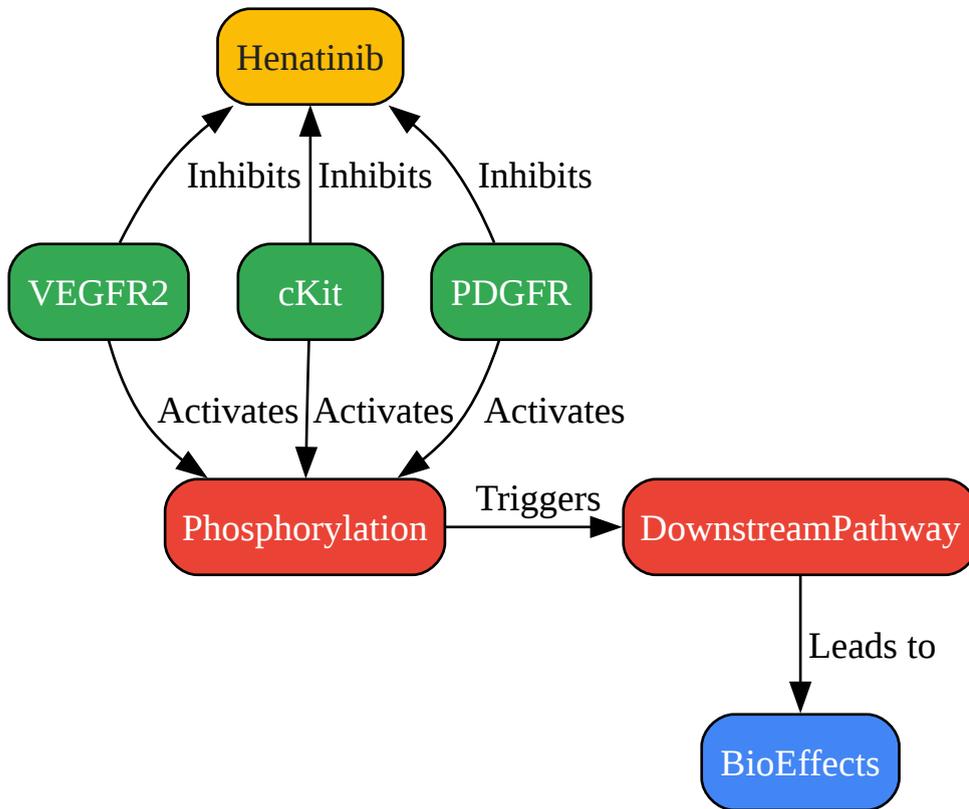
Henatinib is an orally active small-molecule multikinase inhibitor derived from Sunitinib. It demonstrates broad and potent antitumor and antiangiogenic activities by simultaneously targeting several overactivated kinases, an approach that can also reduce the likelihood of developing drug resistance [1] [2].

The table below summarizes its primary known kinase targets and measured inhibitory activity (IC50) from enzyme assays:

Target Kinase	IC50 Value	Primary Role in Cancer
VEGFR-2	0.6 nM	Angiogenesis (formation of new blood vessels) [1] [2]
c-Kit	3.3 nM	Tumor cell proliferation and survival [1] [2]
PDGFR	41.5 nM	Tumor cell proliferation and stromal support [1]

Mechanism of Action and Signaling Pathways

Henatinib exerts its effects by directly inhibiting key kinase receptors involved in tumor growth and angiogenesis.



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Diagram of **Henatinib**'s multikinase inhibition mechanism.

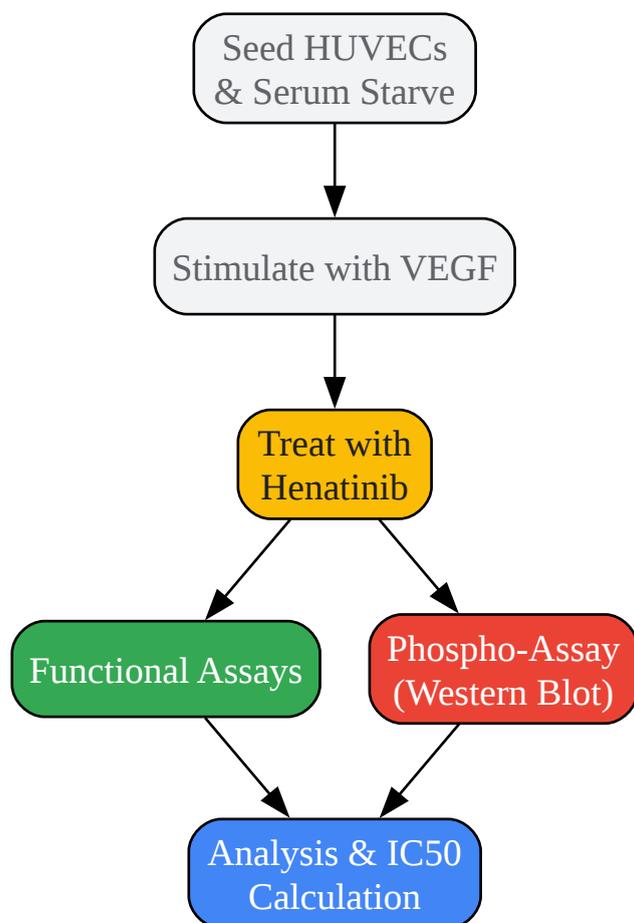
- **Key Molecular Interactions:** As a multikinase inhibitor, **Henatinib** binds to and inhibits the ATP-binding pockets of VEGFR-2, c-Kit, and PDGFR, preventing their activation [1] [2].
- **Downstream Signaling Blockade:** This inhibition significantly reduces the phosphorylation of these receptors and their downstream signaling pathways. In Human Umbilical Vein Endothelial Cells (HUVECs), **Henatinib** potently blocks VEGFR-2 phosphorylation and its subsequent downstream signals [1].
- **Functional Cellular Consequences:** By blocking these critical pathways, **Henatinib** consistently suppresses **VEGF-stimulated HUVEC proliferation, migration, and tubule formation**, which are key processes in angiogenesis. This effectively starves tumors of their blood supply [2].

Experimental Evidence and Workflows

The antitumor efficacy of **Henatinib** has been validated through both *in vitro* and *in vivo* models.

In Vitro Assays (Human Umbilical Vein Endothelial Cells - HUVECs)

The following workflow outlines key experiments for characterizing antiangiogenic effects *in vitro*:



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*Workflow for in vitro characterization of **Henatinib**.*

- **Proliferation Assay:** VEGF-stimulated HUVECs are treated with **Henatinib**. Cell viability is typically measured after 72 hours using colorimetric methods like MTT or CCK-8 to determine the compound's IC50 for proliferation inhibition [2].
- **Migration Assay:** A common method is the transwell assay. HUVECs are seeded in the upper chamber with **Henatinib**, and VEGF is placed in the lower chamber as a chemoattractant. After incubation, cells that migrate through the membrane are stained and counted to quantify inhibition of migration [2].

- **Tubule Formation Assay:** HUVECs are plated on a basement membrane matrix (like Matrigel) in the presence of **Henatinib** and VEGF. The extent of tubule formation (measured by network length or number of junctions) is analyzed after several hours, showing **Henatinib's** ability to disrupt this process [2].

In Vivo Models

- **Animal Models:** **Henatinib** has been evaluated in **human tumor xenograft models** established in immunodeficient mice [2].
- **Dosing and Efficacy:** Mice bearing established tumors are treated with **Henatinib** (orally, reflecting its clinical route), often leading to **tumor regression or growth arrest** [2].
- **Pharmacokinetics:** Studies in rats indicate that **Henatinib** is **well absorbed in the intestine**, and its absorption is not influenced by bile secretion. The process is characterized by passive transportation [2].

Development Status and Context

- **Current Status:** As of the latest data, **Henatinib** is an **investigational compound** and is labeled "**For research use only**" [1] [3]. It is not approved for therapeutic use in patients.
- **Therapeutic Context:** Multikinase inhibitors that target pathways similar to **Henatinib** (VEGFR, PDGFR, c-Kit), such as Sorafenib and Sunitinib (its derivative), have established roles in treating refractory thyroid cancer and other malignancies, validating the general approach [4].
- **Broader Impact:** **Henatinib** is part of the legacy of imatinib, the first BCR-ABL TKI, which revolutionized cancer treatment by proving the effectiveness of targeted therapy, leading to the development of dozens of kinase inhibitors [5] [6].

Research Considerations and Future Directions

- **Information Availability:** Please note that detailed experimental protocols (specific concentrations, incubation times, etc.) are not fully available in the public search results. The methodologies described are standard for the field.
- **Research Synergy:** The KUALA framework is an example of a machine learning-driven approach that can help in classifying kinase inhibitors and suggesting repositioning opportunities, which could be a valuable tool for future research on compounds like **Henatinib** [7].
- **Suggested Research Steps:** To obtain more precise experimental details, consulting specialized scientific databases (like ChEMBL or PubMed) for original research articles on **Henatinib** is highly

recommended.

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